Ethyl 4-(2,4-dimethoxyphenyl)-2-morpholino-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-(2,4-dimethoxyphenyl)-2-morpholino-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a pyrimidine ring fused with a morpholine ring and substituted with ethyl, dimethoxyphenyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of an aldehyde (such as 2,4-dimethoxybenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea or thiourea in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) under reflux conditions . The reaction typically uses ethanol as a solvent and proceeds through the formation of an intermediate dihydropyrimidinone, which is then further functionalized to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Biginelli reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dimethoxyphenyl)-2-morpholino-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dimethoxyphenyl)-2-morpholino-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is a heterostilbene derivative synthesized as a side product of the Biginelli reaction.
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds have been synthesized for their potential biological activity, particularly in inhibiting bacterial RNA polymerase.
Uniqueness
Ethyl 4-(2,4-dimethoxyphenyl)-2-morpholino-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its morpholine ring and pyrimidine core provide a versatile scaffold for further functionalization, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H25N3O6 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H25N3O6/c1-4-28-18(24)15-16(13-6-5-12(25-2)11-14(13)26-3)20-19(21-17(15)23)22-7-9-27-10-8-22/h5-6,11,15-16H,4,7-10H2,1-3H3,(H,20,21,23) |
InChI Key |
BNNBASGYHBCGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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